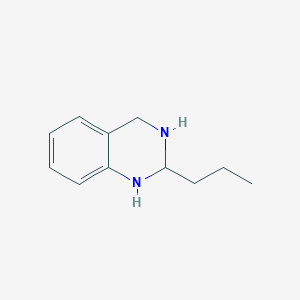

2-Propyl-1,2,3,4-tetrahydroquinazoline

Description

Properties

CAS No. |

191654-60-1 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-propyl-1,2,3,4-tetrahydroquinazoline |

InChI |

InChI=1S/C11H16N2/c1-2-5-11-12-8-9-6-3-4-7-10(9)13-11/h3-4,6-7,11-13H,2,5,8H2,1H3 |

InChI Key |

POJBLQHAZVJEOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1NCC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propyl 1,2,3,4 Tetrahydroquinazoline and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for the synthesis of the tetrahydroquinazoline (B156257) core often rely on multi-step procedures that have been foundational in heterocyclic chemistry. These include reductive strategies and cyclocondensation reactions, which remain relevant for their versatility and well-understood mechanisms.

Reductive Strategies for Tetrahydroquinazoline Formation

Reductive strategies for the synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline typically involve the formation of a precursor containing a reducible functional group, which upon reduction, facilitates the cyclization to the desired tetrahydroquinazoline ring. One common approach is the reductive amination of a suitable carbonyl compound with a diamine.

Conceptually, the synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline via reductive amination would involve the reaction of 2-aminobenzylamine with butyraldehyde (B50154). The initial reaction forms an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Subsequent intramolecular cyclization would yield the final tetrahydroquinazoline product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Another reductive approach involves the preparation of an amide precursor, such as N-(2-aminobenzyl)butyramide, followed by its reduction. The reduction of the amide functionality can lead to the corresponding amine, which can then undergo intramolecular cyclization to form the tetrahydroquinazoline ring.

Cyclocondensation Reactions in Tetrahydroquinazoline Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including tetrahydroquinazolines. These reactions typically involve the condensation of two or more molecules with the elimination of a small molecule, such as water, to form the heterocyclic ring.

A highly efficient method for the synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines involves the direct cyclocondensation of 2-aminobenzylamine with an appropriate aldehyde. rsc.org In the context of synthesizing the target molecule, this would involve the reaction of 2-aminobenzylamine with butyraldehyde. This reaction can proceed under neat (solvent-free) conditions or as an aqueous slurry, highlighting its green chemistry credentials. rsc.org The reaction is often characterized by excellent conversion of the starting materials without the need for catalysts or derivatization. rsc.org In cases where the reaction is sluggish, gentle heating to create a melt phase can significantly accelerate the conversion to the desired tetrahydroquinazoline product. rsc.org

The mechanism of this reaction involves the initial formation of a Schiff base (imine) between the more nucleophilic aliphatic amino group of 2-aminobenzylamine and the carbonyl group of butyraldehyde. This is followed by an intramolecular nucleophilic attack of the aromatic amino group onto the imine carbon, leading to the formation of the tetrahydroquinazoline ring.

Modern and Efficient Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign synthetic methods. For the synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline and its derivatives, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy.

One-Pot Multicomponent Reactions (MCRs)

MCRs offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and minimized waste generation. These reactions combine three or more reactants in a single reaction vessel to form a complex product in a single operation.

A significant advancement in the synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines is the development of catalyst-free, one-pot condensation methods. As an extension of the classical cyclocondensation reaction, the reaction of 2-aminobenzylamine with an aldehyde, such as butyraldehyde, can be performed as a multicomponent reaction under solvent-free or aqueous conditions. rsc.org

This approach is particularly attractive due to its operational simplicity and adherence to the principles of green chemistry. The reaction of 2-aminobenzylamine with various aromatic aldehydes has been shown to proceed to completion, or near completion, simply by mixing the neat reactants at room temperature or with gentle heating. rsc.org While the published data primarily focuses on aromatic aldehydes, the principle is directly applicable to aliphatic aldehydes like butyraldehyde for the synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline.

Below is an interactive data table showcasing the synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines, which provides a model for the expected reaction conditions and outcomes for the synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline.

| Aldehyde (R-CHO) | Reaction Conditions | Time (h) | Yield (%) |

| Benzaldehyde | Neat, RT | 16 | 98 |

| 4-Chlorobenzaldehyde | Neat, RT | 16 | 99 |

| 4-Methoxybenzaldehyde | Neat, RT | 16 | 95 |

| 2-Naphthaldehyde | Neat, 60°C | 1 | 97 |

Data adapted from a study on the synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines. rsc.org The yields are based on the conversion of the starting materials.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. While specific examples of organocatalyzed synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline are not extensively documented, the principles of organocatalysis can be applied to this transformation.

For instance, Brønsted or Lewis acid organocatalysts could be employed to activate the carbonyl group of butyraldehyde, thereby facilitating the initial imine formation with 2-aminobenzylamine. Subsequent intramolecular cyclization would then be promoted. Potential organocatalysts could include proline and its derivatives, thioureas, or phosphoric acids, which have been successfully used in the synthesis of other nitrogen-containing heterocycles. nih.gov

The development of an efficient organocatalytic process for the synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline would represent a significant advancement, offering mild reaction conditions and the potential for asymmetric synthesis to access enantiomerically pure products.

Metal-Catalyzed Multicomponent Reactions

Metal-catalyzed multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like tetrahydroquinazolines by combining three or more reactants in a single operation. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.

One notable approach involves a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, an amine, and a terminal alkyne. nih.govnih.govbeilstein-journals.org While this "click" reaction is renowned for producing 1,2,3-triazoles, variations can be adapted for heterocycle synthesis. For instance, a copper-catalyzed reaction between 2-azidobenzaldehyde, anthranilamide, and a terminal alkyne can yield 1,2,3-triazolyl-dihydroquinazolinones. researchgate.netorganic-chemistry.org Subsequent reduction of the dihydroquinazoline (B8668462) intermediate would provide the corresponding tetrahydroquinazoline derivative. This strategy showcases the power of MCRs to construct the core heterocyclic structure while simultaneously introducing substituents derived from the alkyne component. A copper(II) complex, [Cu(3-hydroxy-2-naphtoate)2]·4H2O, has also been shown to be an effective and reusable catalyst for the synthesis of 2,3-dihydroquinazoline-4(1H)-ones under solvent-free conditions, which can then be reduced to the target tetrahydroquinazolines. inorgchemres.org

Table 1: Examples of Metal-Catalyzed Multicomponent Reactions for Quinazoline (B50416) Scaffolds

| Catalyst | Reactants | Product Type | Ref. |

|---|---|---|---|

| Copper(I) Iodide | 2-Azidobenzaldehyde, Anthranilamide, Terminal Alkyne | Dihydroquinazolinone | researchgate.net |

| [Cu(3-hydroxy-2-naphtoate)2]·4H2O | 2-Aminobenzamide, Aldehyde, Isatoic Anhydride | Dihydroquinazolinone | inorgchemres.org |

| Iron(II) Bromide | 2-Aminobenzylamines, Amines | Quinazoline | mdpi.com |

Domino (Tandem/Cascade) Reaction Sequences

Domino reactions, also known as tandem or cascade reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. mdpi.comresearchgate.net This approach significantly enhances synthetic efficiency, reduces waste, and simplifies complex molecular constructions. mdpi.com Various domino strategies have been developed for the synthesis of N-heterocycles, including the 1,2,3,4-tetrahydroquinazoline core. nih.govnih.gov

A key domino strategy for synthesizing saturated heterocycles is the reduction-reductive amination sequence. mdpi.comnih.gov This process typically begins with the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. For the synthesis of a 2-propyl-1,2,3,4-tetrahydroquinazoline, a suitable precursor such as a derivative of 2-nitrobenzylamine can be reacted with a carbonyl compound.

The sequence is initiated by the catalytic hydrogenation of the aromatic nitro group, often using a palladium on carbon (Pd/C) catalyst. mdpi.comnih.gov The resulting aniline (B41778) intermediate then undergoes a spontaneous intramolecular condensation with a side-chain carbonyl group to form a cyclic imine (a dihydroquinazoline). This imine is not isolated but is immediately reduced under the same hydrogenation conditions to yield the final 1,2,3,4-tetrahydroquinazoline product. nih.govnih.gov This highly efficient one-pot method has been successfully applied to the synthesis of related 1,2,3,4-tetrahydroquinoline (B108954) structures with high diastereoselectivity and yields often exceeding 90%. mdpi.comnih.gov

Domino sequences that terminate with an intramolecular nucleophilic aromatic substitution (SNAr) reaction are another effective pathway for constructing heterocyclic rings. mdpi.comresearchgate.net In this approach, a nucleophilic group, typically an amine, is generated or exposed during the reaction sequence and subsequently attacks an activated aromatic ring to close the heterocycle.

For the synthesis of quinazoline derivatives, a precursor containing a good leaving group (e.g., a fluorine or chlorine atom) ortho to an electron-withdrawing group on the benzene (B151609) ring is required. The domino sequence could involve an initial intermolecular reaction that attaches a side chain containing a primary amine. This amine then acts as the internal nucleophile, displacing the halide on the activated ring to form the tetrahydroquinazoline system. researchgate.net While extensively used for tetrahydroquinolines, mdpi.comresearchgate.net this strategy has also been adapted for related heterocycles like isoquinolones, where a base-promoted SNAr reaction of 2-halobenzonitriles with ketones is followed by a copper-catalyzed cyclization. organic-chemistry.org

Acid-catalyzed ring closures represent one of the most direct and classical methods for synthesizing 1,2,3,4-tetrahydroquinazolines. The core reaction involves the condensation of 2-aminobenzylamine with an aldehyde or ketone. nih.govbeilstein-journals.org To synthesize 2-propyl-1,2,3,4-tetrahydroquinazoline, 2-aminobenzylamine is reacted with butanal.

The reaction is typically promoted by a Lewis acid or Brønsted acid. The acid catalyzes the formation of an intermediate Schiff base between the more nucleophilic aliphatic amino group of 2-aminobenzylamine and the aldehyde. This is followed by an intramolecular cyclization where the aromatic amino group attacks the imine carbon, leading to the formation of the tetrahydroquinazoline ring after dehydration. nih.gov This method is straightforward and often proceeds with high efficiency. Polyphosphoric acid esters like ethyl polyphosphate (PPE) have been used as effective cyclodehydrating agents, sometimes in combination with microwave irradiation to shorten reaction times. nih.govbeilstein-journals.org

Modern synthetic chemistry increasingly relies on transition metals to promote or catalyze the formation of heterocyclic rings under mild conditions. mdpi.com Various metals, including ruthenium, iron, and manganese, have been employed to construct quinazoline and related heterocycles. mdpi.commdpi.commdpi.com

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process, where a metal catalyst temporarily removes hydrogen from a substrate (e.g., an alcohol) to form a reactive intermediate (an aldehyde), which then participates in the cyclization. researchgate.net For instance, a manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzylalcohol with primary amides has been developed to synthesize 2-substituted quinazolines. mdpi.com Similarly, iron(II) bromide can catalyze the aerobic synthesis of quinazolines from 2-aminobenzylamines and other amines. mdpi.com For tetrahydroquinolines, ruthenium(II) complexes have been found to be highly effective in promoting the condensation of (2-aminophenyl)methanols with ketones. mdpi.com These metal-promoted processes often exhibit high atom economy and functional group tolerance, making them powerful tools for heterocycle synthesis. mdpi.commdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. beilstein-journals.orgfrontiersin.org The synthesis of 2-propyl-1,2,3,4-tetrahydroquinazoline and its derivatives has been greatly enhanced by this technology.

A highly efficient and environmentally friendly method involves the cyclo-condensation of 2-aminobenzylamine with various aldehydes, including butanal, in water. researchgate.net Under microwave irradiation, this reaction proceeds to completion in as little as two minutes, affording excellent yields of the corresponding 2-substituted-1,2,3,4-tetrahydroquinazolines. This catalyst-free and solvent-free (or in-water) approach is particularly notable for its adherence to the principles of green chemistry. The products, being water-insoluble, can be isolated by simple filtration, avoiding the need for conventional work-up procedures. beilstein-journals.orgsci-hub.catdntb.gov.ua This methodology has been shown to be robust for a wide range of aldehydes, as detailed in the table below.

Table 2: Microwave-Assisted Synthesis of 2-Substituted-1,2,3,4-tetrahydroquinazolines

| Aldehyde Reactant | 2-Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Butanal | n-Propyl | 2 | 95 |

| Benzaldehyde | Phenyl | 2 | 98 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 2 | 96 |

| 4-Methylbenzaldehyde | 4-Methylphenyl | 2 | 97 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 2 | 98 |

| 2-Naphthaldehyde | 2-Naphthyl | 2 | 94 |

Data derived from studies on the microwave-assisted condensation of 2-aminobenzylamine with various aldehydes in water.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach for the synthesis of the 1,2,3,4-tetrahydroquinazoline core. These strategies often involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized linear precursor.

One notable strategy involves the cyclization of N-acyl-2-aminobenzylamines. This method generally requires high temperatures or long reaction times to facilitate the ring closure. A more recent advancement in this area is the use of microwave-assisted ring closure of corresponding aminoamides, promoted by reagents such as ethyl polyphosphate (PPE). This approach significantly shortens reaction times and often improves yields.

Another versatile intramolecular cyclization approach begins with the condensation of an aromatic sulfonyl chloride with 2-aminobenzylamine. The resulting sulfonamide intermediate can then react with an aldehyde to form a Schiff base. Treatment with an acyl chloride generates an N-acyliminium ion in situ, which then undergoes intramolecular cyclization under basic conditions to yield highly substituted tetrahydroquinazolines. This methodology allows for the facile synthesis of a library of compounds with diverse substitutions.

While direct intramolecular cyclization to form simple 2-alkyl-1,2,3,4-tetrahydroquinazolines is a fundamental concept, much of the recent research has focused on more complex polycyclic systems. For instance, intramolecular Diels-Alder (IMDA) reactions of 2-amino-1,3-dienes with tethered dienophiles have been explored for the construction of fused polycyclic systems containing a tetrahydroquinoline-like core, as seen in the synthesis of zoanthamine (B1237179) alkaloids. nih.gov

Stereoselective Synthesis of Enantiopure Tetrahydroquinazoline Derivatives

The development of stereoselective methods to access enantiopure tetrahydroquinazoline derivatives is crucial for the investigation of their biological activities. One sophisticated approach involves a one-pot reaction sequence that includes a [3 + 2] cycloaddition of an azomethine ylide with a maleimide, followed by another [3 + 2] cycloaddition of an azide (B81097) with a second maleimide. d-nb.inforesearchgate.net This sequence generates a 1,5-diamino intermediate which then undergoes a [5 + 1] annulation with formaldehyde (B43269) to afford a novel polycyclic scaffold bearing a tetrahydroquinazoline ring in a stereoselective manner. d-nb.inforesearchgate.net

This method results in the formation of fused-tetrahydroquinazolines as single diastereomers. d-nb.info The stereochemistry of the final product is controlled by the stereoselectivity of the initial [3 + 2] cycloaddition reactions.

Table 1: Optimization of the [5 + 1] Annulation for Fused Tetrahydroquinazoline Synthesis researchgate.net

| Entry | Reactant (equiv) | Catalyst (equiv) | Solvent | T (°C) | t (h) | Yield (%) |

| 1 | HC(OEt)₃ (1.5) | NH₄Cl (2.0) | H₂O | 100 | 3 | 51 |

| 2 | HCOH (3.0) | – | H₂O | 100 | 5 | nd |

| 3 | HCHO (3.0) | – | 1,4-dioxane | 110 | 3 | 93 |

| 4 | PFA (2.0) | TFA (3.0) | 1,4-dioxane | 110 | 4 | 73 |

| nd = not detected |

Synthesis of Hybrid and Fused Tetrahydroquinazoline Systems

The synthesis of hybrid molecules incorporating the tetrahydroquinazoline scaffold with other heterocyclic rings is an active area of research. These hybrid structures are designed to combine the chemical properties of each component, potentially leading to novel applications.

Tetrahydroquinoline-Isoxazole/Isoxazoline (B3343090) Hybrid Compounds

Hybrid compounds featuring a tetrahydroquinoline ring linked to an isoxazole (B147169) or isoxazoline moiety have been synthesized, primarily through 1,3-dipolar cycloaddition reactions. mdpi.com In a typical approach, N-allyl or N-propargyl tetrahydroquinolines serve as the dipolarophiles. mdpi.comnih.gov These precursors are reacted with nitrile oxides, generated in situ from the corresponding aldoximes, to yield the desired tetrahydroquinoline-isoxazoline or -isoxazole hybrids. mdpi.com This click chemistry approach is efficient and proceeds under mild conditions. researchgate.net

One study reported the synthesis of an isoxazole-2,3-dihydroquinazolinone hybrid, indicating the applicability of this strategy to quinazoline-related structures. nih.gov

Table 2: Synthesis of Tetrahydroquinoline-Isoxazoline Hybrid Derivatives researchgate.net

| Compound | Yield (%) |

| 3a | 70 |

| 3b | 65 |

| 3c | 72 |

| 3d | 68 |

| 3e | 75 |

| 3f | 63 |

| 3g | 77 |

| 3h | 69 |

| 3i | 71 |

| 3j | 73 |

| 3k | 66 |

| 3l | 74 |

| 3m | 67 |

| 3n | 76 |

| 3o | 64 |

| 3p | 70 |

Tetrahydroquinoline-Triazole Hybrid Compounds

The synthesis of hybrid molecules containing both a quinazoline and a triazole ring has been successfully achieved. nih.govnih.gov A common strategy involves a multi-step reaction sequence starting from a suitable quinazolinone precursor. For example, 3-amino-quinazolinone derivatives can be treated with chloroacetyl chloride to form 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide (B32628) derivatives. nih.gov These intermediates are then reacted with a substituted triazole-thiol in the presence of a base to furnish the final quinazolinone-triazole hybrids. nih.gov

Another approach utilizes the well-established "click" chemistry. This involves the reaction of a quinazoline derivative bearing an azide functionality with a terminal alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring, thus linking the two heterocyclic systems. nih.gov

Table 3: Synthesis of Quinazolinone-Triazole Hybrid Derivatives nih.gov

| Compound | R | R' | Yield (%) |

| 6a | H | H | 65 |

| 6b | CH₃ | H | 70 |

| 6c | H | CH₃ | 68 |

Tetrahydroisoquinoline-Based Heterocyclic Analogues

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a key structural motif in a wide range of natural products and synthetic compounds. rsc.org Several synthetic strategies are employed for its construction, including the Pictet-Spengler and Bischler-Napieralski reactions, multicomponent reactions, and intramolecular hydroamination. rsc.org

The synthesis of fused heterocyclic systems based on the tetrahydroisoquinoline core is of considerable interest. One such example is the synthesis of tetrahydroisoquinoline-iminoimidazolines. nih.gov This multi-step synthesis starts from a tetrahydroisoquinoline-hydantoin core, which is then converted to the target cyclic guanidine (B92328) compounds. nih.gov This transformation highlights the utility of the THIQ scaffold as a template for building more complex, fused heterocyclic systems.

Another approach to fused THIQ systems is through intramolecular sulphonamidomethylation of N-aralkylsulphonamides, followed by desulfonylation. rsc.org This two-step process provides access to THIQs and their ring-homologues with various substitutions on the aromatic ring. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Tetrahydroquinazoline Derivatives

Elucidation of Critical Structural Features for Biological Potency

SAR studies are fundamental to medicinal chemistry, providing insights into how specific modifications to a molecule's structure affect its biological activity. For tetrahydroquinazoline (B156257) derivatives, research has pinpointed several key areas of the molecule where substitutions can dramatically alter potency and selectivity.

Influence of Substituents at Cyclized Ring Positions (e.g., C-2, C-4, C-6)

The substitution pattern on the quinazoline (B50416) ring system is a major determinant of biological activity. nih.gov Studies have shown that the nature and position of substituents at the C-2, C-4, and C-6 positions can significantly impact the pharmacological profile of the resulting compounds.

C-2 Position: The C-2 position is a common site for modification. For instance, quinazoline derivatives with an imidazole (B134444) group substituted at the C-2 position of a side chain have demonstrated potent anti-inflammatory functions. nih.gov The steric and electronic properties of the substituent at this position can influence how the molecule interacts with its biological target.

C-4 Position: The C-4 position is another critical point for substitution. The introduction of an amine or a substituted amine at the C-4 position has been shown to enhance the anti-cancer and anti-microbial activities of quinazoline derivatives. nih.gov For example, in a series of 2,4,6-trisubstituted quinazolines, a decylamine (B41302) group at C-4 was found to be beneficial for antimicrobial activity. nih.gov

C-6 Position: Halogenation or the introduction of electron-rich groups at the C-6 position can also promote anti-cancer and anti-microbial activities. nih.gov However, the effect of substitution at this position can be complex. In the same series of 2,4,6-trisubstituted quinazolines mentioned above, an iodo-group at C-6 was detrimental to the antimicrobial activity, highlighting the nuanced nature of SAR. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Imidazole (on side chain) | Potent anti-inflammatory function | nih.gov |

| C-4 | Amine or substituted amine | Promotes anti-cancer and anti-microbial activities | nih.gov |

| C-4 | Decylamine group | Beneficial for antimicrobial activity | nih.gov |

| C-6 | Halogens or electron-rich groups | Promotes anti-cancer and anti-microbial activities | nih.gov |

| C-6 | Iodo-group | Detrimental to antimicrobial activity | nih.gov |

Impact of N-Substituents on Biological Activity (e.g., N-formyl group)

The nitrogen atoms within the tetrahydroquinazoline ring system also offer opportunities for structural modification that can influence biological activity. The lipophilicity and the shape of the substituent on the N-2 position, for example, have been shown to have a profound effect on the potency of tetrahydroisoquinoline analogs. rsc.org While larger, more lipophilic groups like iso-butyl can increase potency, they may also be metabolically unstable. rsc.org To address this, researchers have explored the use of bioisosteric replacements, such as the N-2,2,2-trifluoroethyl group, to enhance metabolic stability while maintaining or improving activity. rsc.org

Role of Stereochemistry and Rotamers in Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can play a crucial role in its interaction with a biological target. For tetrahydroquinazoline derivatives, the presence of chiral centers can lead to different stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities and selectivities.

For example, in a study of 1,3-dimethyl-N-propargyl tetrahydroisoquinoline, both the cis and trans isomers were found to prevent MPTP-induced bradykinesia and dopamine (B1211576) depletion. rsc.org However, the trans isomer showed superior activity in these models, while the cis isomer afforded superior protection against MPP+-induced cell death, demonstrating that different stereoisomers can have distinct pharmacological profiles. rsc.org This highlights the importance of considering stereochemistry in the design of tetrahydroquinazoline-based drugs.

Correlation between Physicochemical Properties and Pharmacological Efficacy

QSAR studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov These studies are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

Significance of Molecular Hydrophobicity in Ligand-Receptor Interactions

Hydrophobicity, often quantified by the partition coefficient (logP), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its target receptor. Hydrophobic interactions play a crucial role in ligand-protein binding, with many binding sites containing at least one nonpolar region. researchgate.net

The binding of a ligand to a receptor is often driven by the hydrophobic effect, where the displacement of water molecules from the binding site leads to an increase in entropy, which is thermodynamically favorable. semanticscholar.orgnih.gov QSAR studies have demonstrated a positive correlation between the hydrophobicity of a ligand and its binding strength to its protein target. semanticscholar.org For tetrahydroquinazoline derivatives, optimizing hydrophobicity is a critical aspect of drug design. A compound that is too hydrophilic may not be able to cross cell membranes to reach its target, while a compound that is too hydrophobic may have poor solubility and be prone to non-specific binding.

| Physicochemical Property | Significance in Drug Action | Relevance to Tetrahydroquinazolines | Reference |

|---|---|---|---|

| Molecular Hydrophobicity (logP) | Influences ADME and ligand-receptor binding. | Optimization is crucial for balancing membrane permeability and solubility. | semanticscholar.org |

| Electronic Effects | Modulates the strength of interactions with the target. | Electron-withdrawing or -donating groups can be used to fine-tune activity. | nuph.edu.uanih.gov |

Electronic Effects of Substituents on Biological Activity

The electronic properties of substituents on the tetrahydroquinazoline ring can significantly influence biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring system, which in turn can affect how the molecule interacts with its biological target.

SAR studies have shown that both electron-donating and electron-withdrawing groups can play a vital role in modulating the biological potential of tetrahydroisoquinoline derivatives. nuph.edu.uaresearchgate.net For example, in the context of C-H functionalization reactions on quinolines, electron-withdrawing substituents have been found to typically increase the yield of the reaction, while electron-donating substituents have the opposite effect. nih.gov This suggests that the electronic nature of the substituents can influence the reactivity and, by extension, the biological activity of the resulting compounds. The strategic placement of EDGs and EWGs can be used to fine-tune the electronic properties of the tetrahydroquinazoline scaffold to optimize its interaction with its target and enhance its pharmacological efficacy.

Structure-Activity Relationship (SAR) in Specific Enzyme and Receptor Target Classes

The tetrahydroquinazoline scaffold has proven to be a versatile template for the development of potent and selective modulators of various enzymes and receptors. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural features required for biological activity, guiding the optimization of lead compounds for enhanced potency and selectivity.

Enzyme Inhibitors

Tetrahydroquinazoline derivatives have been extensively investigated as inhibitors of a diverse range of enzymes implicated in various disease pathologies.

EPAC

While specific SAR studies on 2-propyl-1,2,3,4-tetrahydroquinazoline as an EPAC inhibitor are not extensively documented, research on analogous tetrahydroquinoline derivatives provides valuable insights. For instance, studies on N-formyl tetrahydroquinoline analogs have shown that the presence of two bromine atoms and a formyl group are critical for EPAC1 inhibitory activity. The stereochemistry at the C-2 position also significantly influences both activity and selectivity, highlighting the importance of the spatial arrangement of substituents.

Topoisomerase II

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II (topoII), a key target in cancer therapy. Focused SAR studies have revealed that substitutions at the 2, 4, and 6 positions of the tetrahydroquinazoline ring are crucial for activity. Specifically, a 2-pyridine ring, a 4-substituted aniline (B41778) moiety, and a 6-amino group are considered mandatory for potent inhibition. The introduction of a dimethylamino group at the 6-position has been shown to significantly enhance topoII inhibition, leading to compounds with high selectivity for the topoIIα isoform over the topoIIβ isoform. One potent example, ARN-21934, demonstrated an IC50 of 2 µM for the inhibition of DNA relaxation. These derivatives act as topoII inhibitors rather than poisons, meaning they block the enzyme's function without stabilizing the DNA-cleavage complex, a mechanism associated with the development of secondary leukemias.

Cholinesterases

Derivatives of 3,4-dihydroquinazoline have been shown to be potent inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). In one study, compounds 8b and 8d were identified as the most active in a series, with IC50 values against BChE of 45 nM and 62 nM, respectively. This demonstrates a high affinity and selectivity for BChE over acetylcholinesterase (AChE). Molecular docking studies suggest that these compounds bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE, which is consistent with their observed non-competitive/mixed-type inhibition.

Table 1: Inhibitory Activity of 3,4-Dihydroquinazoline Derivatives against Cholinesterases

| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity (BChE vs. AChE) |

|---|---|---|---|

| 8b | 45 | >10000 | >222 |

| 8d | 62 | >10000 | >161 |

DNA Glycosylase and DNA Gyrase

There is limited specific information available regarding the structure-activity relationships of 2-propyl-1,2,3,4-tetrahydroquinazoline derivatives as inhibitors of DNA glycosylase. However, the broader class of quinoline (B57606) and quinolone compounds has been extensively studied as DNA gyrase inhibitors. For these related scaffolds, SAR studies have emphasized the importance of substituents at various positions of the quinolone ring for potent antibacterial activity.

Receptor Ligands

The tetrahydroquinazoline framework has also been utilized in the design of ligands for various receptor targets.

Ecdysone (B1671078) Receptors

Cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines have been investigated as ligands for the ecdysone receptor, a target for insect control agents. SAR studies on a library of these compounds revealed that small, lipophilic substituents at the meta and para positions of the benzoyl ring are generally favorable for potency. Furthermore, the presence of a hydrogen or fluorine atom at the 4-position of the phenylamino (B1219803) ring and the 6-position of the tetrahydroquinoline ring was found to be most effective. The stereochemistry of the tetrahydroquinoline ring is also critical, with the cis-isomers showing the required biological activity. Specifically, the (2R,4S) enantiomer has been shown to have significantly higher larvicidal activity and competitive receptor binding affinity compared to the (2S,4R) enantiomer.

NMDA Receptors

While direct SAR studies on 2-propyl-1,2,3,4-tetrahydroquinazoline as an NMDA receptor ligand are scarce, research on related 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives has provided insights. These compounds, derived from kynurenic acid, have been evaluated as antagonists at the glycine (B1666218) binding site of the NMDA receptor. The removal of a 4-oxo group from the parent dihydrokynurenic acid structure leads to a reduction in potency. However, the introduction of a cis-carboxymethyl group at the 4-position can restore antagonist activity, indicating the importance of a specific substituent arrangement in this region for receptor interaction.

Vasopressin Receptors

The development of antagonists for the vasopressin V1b receptor has included the investigation of quinazolinone derivatives. SAR studies on 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives have identified compounds with low nanomolar affinity for the V1b receptor and good selectivity over the related V1a, V2, and oxytocin (B344502) receptors. While these compounds are not tetrahydroquinazolines, the findings highlight the potential of the broader quinazoline scaffold for targeting this receptor class.

Anticancer Agents

The tetrahydroquinazoline core is a key feature in the development of novel anticancer agents, particularly as inhibitors of the mTOR signaling pathway.

mTOR Inhibitors

Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent and selective mTOR inhibitors. SAR analysis has revealed that the incorporation of trifluoromethyl and morpholine (B109124) moieties significantly enhances both the selectivity and potency of these compounds. One of the most promising candidates, compound 10e , demonstrated exceptional activity against the A549 lung cancer cell line with an IC50 value of 0.033 µM. The presence of two electron-withdrawing trifluoromethyl groups was found to increase cytotoxicity across various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|---|

| 10d | 0.062 | 0.58 | 1.003 |

| 10e | 0.033 | - | - |

| 10h | - | 0.087 | - |

Biological Activities and Pharmacological Potential of Tetrahydroquinazoline Derivatives

Enzyme Modulation and Inhibition

Derivatives of the tetrahydroquinazoline (B156257) family have been extensively investigated for their ability to interact with and inhibit the activity of several critical enzyme classes. This inhibitory action is central to their pharmacological potential across different disease areas, including oncology and neurodegenerative disorders.

Kinases are fundamental enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinazoline (B50416) core, a close structural relative of tetrahydroquinazoline, is a well-established scaffold for the development of kinase inhibitors. nih.govmdpi.com

Research has identified quinazoline-based compounds that act as multi-kinase inhibitors. nih.gov One such compound, BPR1K871, demonstrated potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), with IC50 values of 19 nM and 22 nM, respectively. nih.gov Further kinase profiling revealed that BPR1K871 also potently inhibits Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC). nih.gov This multi-targeted inhibition highlights the potential of the quinazoline framework to disrupt cancer cell proliferation through multiple signaling pathways. nih.gov

Another area of investigation involves quinazolinone-containing fragments as inhibitors of activin receptor-like kinase-2 (ALK2), a serine/threonine kinase implicated in certain cancers and rare diseases. nih.gov Structure-activity relationship studies have led to the discovery of potent ALK2 inhibitors derived from this scaffold. nih.gov Additionally, 4-anilinoquinazoline (B1210976) derivatives have been synthesized and evaluated as inhibitors of cardiac troponin I–interacting kinase (TNNi3K), a kinase selectively expressed in heart tissue. mdpi.com

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| BPR1K871 | FLT3 | 19 | nih.gov |

| BPR1K871 | AURKA | 22 | nih.gov |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for managing symptoms of neurodegenerative conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govhilarispublisher.com The tetrahydroacridine scaffold, which is structurally related to tetrahydroquinazoline, has been a key component in the design of cholinesterase inhibitors. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first such drug approved for the treatment of Alzheimer's disease. hilarispublisher.com

Building on this, researchers have developed heterodimers and hybrid molecules to enhance inhibitory potency. A tacrine-tetrahydroquinoline heterodimer was shown to potently inhibit acetylcholinesterase activity. nih.gov Similarly, a tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, exhibited potent, nanomolar-level inhibition of both AChE and BChE. hilarispublisher.com Molecular modeling studies suggest this hybrid inhibitor binds to both the catalytic and peripheral anionic sites of AChE, explaining its high efficacy. hilarispublisher.com

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Tacrine-tetrahydroquinoline heterodimer | Acetylcholinesterase (AChE) | Potent Inhibition | nih.gov |

| Tacrine-donepezil hybrid (Compound 51) | Acetylcholinesterase (AChE) | Nanomolar Inhibition | hilarispublisher.com |

| Tacrine-donepezil hybrid (Compound 51) | Butyrylcholinesterase (BChE) | Nanomolar Inhibition | hilarispublisher.com |

Targeting DNA repair enzymes is a key strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. nih.gov One of the most studied enzymes in this context is Poly(ADP-ribose) polymerase (PARP). researchgate.net The massive activation of PARP in response to DNA damage can lead to cellular ATP depletion and subsequent cell death. researchgate.net

Research into quinazolinone derivatives, the oxidized analogs of tetrahydroquinazolines, has identified potent PARP inhibitors. One of the most effective compounds evaluated was 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), which demonstrated an IC50 of 400 nM. researchgate.net The development of such inhibitors is based on mimicking the structure of nicotinamide, a natural feedback inhibitor of PARP. researchgate.net While specific studies on tetrahydroquinazoline derivatives as inhibitors of 8-Oxoguanine DNA Glycosylase are not extensively documented, the proven activity of the related quinazolinone scaffold against PARP suggests a promising avenue for future research into the broader DNA repair enzyme inhibition profile of the tetrahydroquinazoline family.

Human topoisomerase II (topo II) is an essential enzyme that manages DNA topology during critical cellular processes like replication and transcription, making it a validated target for anticancer drugs. nih.govnih.gov A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of this enzyme. nih.govnih.gov

Unlike many clinical topo II-targeted drugs that act as "poisons" by stabilizing DNA-enzyme cleavage complexes—a mechanism linked to severe side effects—these tetrahydroquinazoline compounds function as true catalytic inhibitors. nih.govresearchgate.net They block the function of topo II without inducing DNA cleavage or intercalation. nih.govnih.gov A lead compound from this class, ARN-21934, showed a potent IC50 of 2 µM for the inhibition of DNA relaxation, significantly more potent than the clinical drug etoposide (B1684455) (IC50 = 120 µM). nih.govresearchgate.net Furthermore, this compound demonstrated approximately 100-fold selectivity for the topo IIα isoform over the topo IIβ isoform. nih.gov

| Compound | Target Enzyme | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| ARN-21934 | Human Topoisomerase IIα | Inhibition of DNA Relaxation | 2 | nih.govresearchgate.net |

| Etoposide (Reference) | Human Topoisomerase II | Inhibition of DNA Relaxation | 120 | nih.govresearchgate.net |

DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining DNA supercoiling and is a validated target for antibacterial agents. mdpi.comnih.gov This enzyme is responsible for introducing negative supercoils into DNA, a process required for DNA replication and transcription. mdpi.com Inhibition of gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. nih.gov

While DNA gyrase is a well-established target for antibiotics like the fluoroquinolones, specific research detailing the inhibitory activity of 2-propyl-1,2,3,4-tetrahydroquinazoline or its close derivatives against this enzyme is not prominent in the available literature. The development of novel bacterial topoisomerase inhibitors remains an active area of research, and exploring the potential of the tetrahydroquinazoline scaffold against DNA gyrase could be a valuable future direction. researchgate.net

Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides required for DNA replication and cell division. cancernetwork.commdpi.com As such, DHFR is a key target for anticancer and antimicrobial drugs. mdpi.comwikipedia.org

A new series of quinazoline analogs, designed to mimic the structure of the well-known DHFR inhibitor methotrexate, have been synthesized and evaluated for their inhibitory potential. nih.gov These compounds, featuring a diaminoquinazoline structure, act as antifolates. wikipedia.org Several compounds from this series demonstrated potent inhibition of mammalian DHFR, with compounds 28, 30, and 31 showing IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov The antitumor activity of these compounds was also assessed, with compound 31 showing a combination of potent DHFR inhibition and significant antitumor effects, suggesting its potential as a lead for new anticancer drugs. nih.gov

Antimicrobial Spectrum of Activity

Derivatives of the quinazoline and tetrahydroquinazoline core have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

Quinazoline derivatives have been identified as a promising class of antibacterial agents, particularly in the context of rising antimicrobial resistance. pharmpharm.rueco-vector.com Studies on N2,N4-disubstituted quinazoline-2,4-diamines have shown potent activity against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii. nih.gov Optimized compounds in this series exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μM and demonstrated bactericidal effects. nih.gov Furthermore, these compounds showed potential for eradicating biofilms, a significant challenge in treating chronic infections. nih.gov Another study highlighted novel 2,4-disubstituted quinazoline analogs with improved activity against S. aureus, S. pneumoniae, and E. faecalis, with one compound showing a 2-4 fold improvement over the initial hit compound. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. For instance, some quinazoline derivatives act as dihydrofolate reductase inhibitors, disrupting the folic acid synthesis pathway crucial for bacterial survival. nih.gov

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| Quinazoline Derivative 5 | A. baumannii | 0.5 | nih.gov |

| Quinazoline Derivative 4 | A. baumannii | ≤23 | nih.gov |

| Quinazoline Analog 12 | S. aureus Newman | N/A (2-4 fold improvement) | nih.gov |

| Quinazoline Analog 12 | S. pneumoniae DSM-20566 | N/A (2-4 fold improvement) | nih.gov |

| Quinazoline Analog 12 | E. faecalis DSM-20478 | N/A (2-4 fold improvement) | nih.gov |

The antifungal potential of tetrahydroquinoline derivatives has also been explored. For instance, a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their activity against clinically important fungi. scielo.org.co Certain compounds within this series, particularly those with specific substitutions, demonstrated notable efficacy against dermatophytes, with MIC values as low as 31.25 μg/mL against Microsporum gypseum. scielo.org.co The introduction of a hydroxyl group in the 4-aryl substituent and the removal of a benzyl (B1604629) group from the nitrogen atom were found to significantly enhance antifungal activity. scielo.org.co Another study on 1,2,4-triazolo[1,5-a]quinazolinone derivatives also reported antifungal activity against various fungal strains, including Aspergillus niger and Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Tetrahydroquinoline and Quinazolinone Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Microsporum gypseum | 31.25 | scielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton rubrum | 62.5 | scielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton mentagrophytes | 62.5 | scielo.org.co |

| 5,6,7,8-tetrahydro- nih.govmdpi.comsapub.orgtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Aspergillus niger | 15 | nih.gov |

| 5,6,7,8-tetrahydro- nih.govmdpi.comsapub.orgtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Candida albicans | 7.5 | nih.gov |

The emergence of new viral threats has spurred the search for novel antiviral agents, and quinazoline-related structures have shown promise in this area. A study on novel tetrahydroisoquinoline-based compounds, which share a similar heterocyclic core with tetrahydroquinazolines, demonstrated efficient inhibition of SARS-CoV-2 replication in vitro. nih.gov Specifically, a compound bearing a propyl group at the 2-position, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate, showed a half-maximal effective concentration (EC50) of 3.15 μM in Vero E6 cells and 2.78 μM in Calu-3 human lung cells. nih.gov This suggests that the tetrahydroquinoline scaffold, particularly with an N-propyl substitution, could be a valuable starting point for the development of antivirals. Additionally, a 2-methylquinazolin-4(3H)-one derivative was found to have significant antiviral activity against Influenza A virus (H1N1) with an IC50 of 23.8 μg/mL. mdpi.com

Anti-parasitic and Antimalarial Activities

Quinazoline and tetrahydroquinoline derivatives have emerged as a significant class of compounds with potent activity against various parasites, including those responsible for malaria. The optimization of 2-anilino 4-amino substituted quinazolines has led to the development of lead compounds with potent antimalarial activity against Plasmodium falciparum, equivalent to that of established drugs like chloroquine (B1663885) and mefloquine. nih.govresearchgate.net These compounds have been shown to be effective against multi-drug resistant strains and act during the ring phase of the parasite's asexual stage. researchgate.net

Another study focused on a tetrahydroquinoline derivative from the Medicines for Malaria Venture (MMV) Pathogen Box, which demonstrated activity against multiple life-cycle stages of the Plasmodium parasite. nih.gov The exploration of the structure-activity relationships of this tetrahydroquinoline motif resulted in an analog with a 30-fold improvement in antimalarial potency. nih.gov Furthermore, 2-aroyl quinazolinones have been synthesized and shown to be effective against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with IC50 values as low as 1.1 μM. nih.govuantwerpen.be

Table 3: Anti-parasitic and Antimalarial Activity of Selected Quinazoline and Tetrahydroquinoline Derivatives

| Compound Class | Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Anilino Quinazolines | Plasmodium falciparum | Potent (equivalent to chloroquine) | nih.govresearchgate.net |

| Tetrahydroquinoline Analog (MMV1919557) | Plasmodium falciparum | 30-fold improvement over parent | nih.gov |

| 2-Aroyl quinazolinone (KJ10) | Trypanosoma brucei rhodesiense | 1.1 μM | nih.govuantwerpen.be |

| 2-Aroyl quinazolinone (KJ1) | Trypanosoma brucei brucei | 4.7 μM | nih.gov |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. Quinazolinone derivatives have been investigated for their potential to mitigate these processes. A study on 2-substituted quinazolin-4(3H)-ones revealed that the antioxidant activity is highly dependent on the nature of the substituent at the 2-position. nih.govmdpi.comdntb.gov.ua The presence of hydroxyl groups on a phenyl ring at this position was found to be crucial for potent antioxidant activity. nih.govmdpi.comdntb.gov.ua For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant with metal-chelating properties. nih.govmdpi.comdntb.gov.ua

In terms of anti-inflammatory effects, certain 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives have shown significant activity in stimulated macrophage cells by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inflammatory mediator nitric oxide (NO). nih.gov These compounds were also effective in in vivo models of inflammation, reducing paw edema and inflammatory pain. nih.gov Proquazone and fluproquazone, which are 4-aryl-1-isopropyl-2(1H)-quinazolinone derivatives, are clinically effective anti-inflammatory and analgesic agents. nih.govmdpi.com

Other Noteworthy Biological Activities (e.g., Antidiabetic, Anti-Alzheimer)

The therapeutic potential of tetrahydroquinazoline derivatives extends to metabolic and neurodegenerative diseases.

Antidiabetic Activity: Several quinazolinone derivatives have been investigated for their antidiabetic properties. A study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines demonstrated potent α-glucosidase inhibitory activity, which is a key target for managing type 2 diabetes. nih.gov Some of these compounds showed stronger enzyme inhibitory potential than the standard drug acarbose. nih.gov In vivo studies with streptozotocin-induced hyperglycemic rats showed that certain quinazoline-sulfonylurea hybrids were more potent than the reference drug glibenclamide in reducing blood glucose levels. nih.gov

Anti-Alzheimer's Activity: The multifactorial nature of Alzheimer's disease has led to the exploration of multi-target agents. While direct evidence for 2-propyl-1,2,3,4-tetrahydroquinazoline is lacking, related heterocyclic structures have shown promise. For instance, pyrazoline derivatives have been evaluated for their inhibitory effects against acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The development of multi-target-directed ligands based on the quinoline (B57606) scaffold has also yielded compounds with strong inhibition of Aβ1–42 aggregation, antioxidant activity, and the ability to chelate metal ions involved in plaque formation. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein's active site.

Prediction of Ligand-Protein Binding Modes

There are no available studies that specifically predict the ligand-protein binding modes of 2-Propyl-1,2,3,4-tetrahydroquinazoline. Such an investigation would typically involve docking the compound into the active site of various protein targets to determine the most energetically favorable binding poses. The results would be presented with docking scores and visualizations of the binding interactions.

Identification of Key Interacting Amino Acid Residues

Specific research identifying the key amino acid residues that interact with 2-Propyl-1,2,3,4-tetrahydroquinazoline is not available. This type of analysis is a direct outcome of molecular docking studies, where the binding pose reveals which amino acid side chains and backbone atoms form hydrogen bonds, hydrophobic interactions, or other types of contacts with the ligand.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

Assessment of Ligand-Protein Complex Stability and Dynamics

No published molecular dynamics simulations were found that assess the stability and dynamics of a 2-Propyl-1,2,3,4-tetrahydroquinazoline-protein complex. A typical study in this area would involve running a simulation for a significant period (nanoseconds to microseconds) and analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the complex over time.

Conformational Analysis of Ligands and Binding Sites

There is no available research on the conformational analysis of 2-Propyl-1,2,3,4-tetrahydroquinazoline within a protein binding site. This analysis would involve examining the trajectory from an MD simulation to understand the flexibility of the ligand and the binding pocket, identifying different conformational states and their populations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

No QSAR models have been developed specifically for a series of compounds that includes 2-Propyl-1,2,3,4-tetrahydroquinazoline. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities against a specific target. Statistical methods would then be used to build a model that correlates molecular descriptors with the observed activity.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of novel compounds. For the 2-Propyl-1,2,3,4-tetrahydroquinazoline scaffold, 2D and 3D-QSAR models can be developed to establish a mathematical correlation between the structural features of its derivatives and their observed biological activities.

The development of a robust QSAR model for a series of 2-Propyl-1,2,3,4-tetrahydroquinazoline analogs would typically involve the following steps:

Data Set Preparation: A series of analogs with varying substituents on the tetrahydroquinazoline (B156257) core would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors, including electronic, steric, and hydrophobic properties, would be calculated.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be employed to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models for 2-Propyl-1,2,3,4-tetrahydroquinazoline were not identified in the surveyed literature, studies on related tetrahydroquinoline and quinazoline (B50416) derivatives have demonstrated the utility of this approach in predicting activities such as anticancer and antimicrobial effects. rsc.orgnih.gov

Elucidation of Physiochemical Descriptors Correlated with Activity

The biological activity of 2-Propyl-1,2,3,4-tetrahydroquinazoline and its derivatives is intrinsically linked to their physicochemical properties. QSAR studies help to identify the key descriptors that govern this relationship. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. LogP is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values that characterize the atomic connectivity and branching of the molecule.

For a hypothetical series of bioactive 2-Propyl-1,2,3,4-tetrahydroquinazoline derivatives, a QSAR analysis might reveal that specific descriptors are either positively or negatively correlated with their biological activity. This information is invaluable for the rational design of more potent analogs. An illustrative table of such descriptors is presented below.

| Descriptor Category | Example Descriptor | Correlation with Activity (Hypothetical) | Implication for Drug Design (Hypothetical) |

| Electronic | Dipole Moment | Positive | Higher polarity may enhance interaction with the target. |

| Steric | Molecular Volume | Negative | Bulky substituents may hinder binding to the active site. |

| Hydrophobic | LogP | Positive (within a range) | Optimal lipophilicity is required for cell membrane permeability. |

| Topological | Wiener Index | Positive | Increased molecular branching could be beneficial for activity. |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Propyl-1,2,3,4-tetrahydroquinazoline, DFT calculations can provide a deep understanding of its geometry, electronic properties, and chemical reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). acs.org

The optimized molecular geometry from DFT calculations reveals bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. Furthermore, DFT is employed to calculate key electronic parameters that dictate the molecule's behavior in chemical reactions.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. For 2-Propyl-1,2,3,4-tetrahydroquinazoline, a smaller energy gap would imply higher chemical reactivity. acs.org

Determination of Chemical Potential, Electrophilicity, and Hardness

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to further characterize the chemical behavior of 2-Propyl-1,2,3,4-tetrahydroquinazoline.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is calculated as ω = μ2 / 2η.

The following table provides a hypothetical set of calculated electronic properties for 2-Propyl-1,2,3,4-tetrahydroquinazoline, illustrating the type of data generated from DFT studies.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 |

| Electrophilicity Index | ω | μ2 / 2η | 2.66 |

These parameters are invaluable for comparing the reactivity of different derivatives and for understanding their potential interactions with biological targets.

Virtual Screening Approaches for Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If 2-Propyl-1,2,3,4-tetrahydroquinazoline were identified as a hit compound with desirable biological activity, virtual screening could be employed to discover novel and more potent lead compounds based on its scaffold.

The process would typically involve:

Library Preparation: A large database of commercially available or synthetically accessible compounds would be compiled.

Target-Based Virtual Screening: If the biological target of 2-Propyl-1,2,3,4-tetrahydroquinazoline is known, molecular docking simulations would be used to predict the binding affinity and orientation of each compound in the library within the target's active site. nih.goveco-vector.comresearchgate.netbenthamdirect.com

Ligand-Based Virtual Screening: If the target is unknown, the structure of 2-Propyl-1,2,3,4-tetrahydroquinazoline would be used as a template to search for molecules with similar shapes and pharmacophoric features.

Hit Selection and Experimental Validation: The top-ranking compounds from the virtual screen would be selected for experimental testing to confirm their biological activity.

Virtual screening of quinazoline derivatives has been successfully applied to identify inhibitors for various therapeutic targets, including protein kinases. nih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources.

Future Perspectives and Research Directions for 2 Propyl 1,2,3,4 Tetrahydroquinazoline Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline and its analogs will likely prioritize efficiency, stereoselectivity, and environmental sustainability. Current synthetic routes, while effective, offer avenues for improvement through modern organic chemistry techniques.

Key future directions include:

One-Pot and Multicomponent Reactions (MCRs): Expanding the use of one-pot reactions, which combine multiple synthetic steps without isolating intermediates, will enhance efficiency and reduce waste. nih.govresearchgate.net MCRs, such as the aza-Diels-Alder reaction, are particularly attractive for generating molecular diversity around the tetrahydroquinazoline (B156257) core. researchgate.net

Green Chemistry Approaches: The adoption of environmentally benign practices is crucial. This includes the use of ionic liquids as recyclable reaction media, which can eliminate the need for volatile and hazardous organic solvents. rsc.org Furthermore, developing catalyst-free reaction conditions or employing heterogeneous catalysts that can be easily recovered and reused will contribute to more sustainable processes. researchgate.net

Advanced Catalysis: Exploring novel catalytic systems, such as iridium or copper-based catalysts, could enable highly enantioselective syntheses. organic-chemistry.org This is critical for producing specific stereoisomers, which can have significantly different pharmacological activities and safety profiles. Chemoenzymatic processes, which combine chemical and enzymatic steps, also offer a powerful strategy for achieving high selectivity under mild conditions. mdpi.com

| Synthetic Strategy | Advantages | Potential Application for 2-Propyl-1,2,3,4-tetrahydroquinazoline |

| One-Pot Reactions | Increased efficiency, reduced waste, step economy. nih.gov | Direct synthesis from simple precursors in a single operation. |

| Green Solvents (e.g., Ionic Liquids) | Recyclable, low volatility, enhanced reaction rates. rsc.org | Cleaner cyclocondensation reactions to form the core structure. |

| Asymmetric Catalysis | High stereoselectivity, access to specific enantiomers. organic-chemistry.org | Controlled synthesis of chiral analogs for improved target specificity. |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions. mdpi.com | Stereoselective functionalization of the tetrahydroquinazoline scaffold. |

Exploration of Unconventional Biological Targets and Mechanisms of Action

While the biological activities of some tetrahydroquinazoline derivatives are known, the full spectrum of potential targets for 2-Propyl-1,2,3,4-tetrahydroquinazoline remains largely unexplored. Future research should venture beyond conventional targets to identify novel mechanisms of action. The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. nih.gov

Potential areas for exploration include:

Nuclear Receptors: The retinoic acid receptor-related orphan receptor γ (RORγ) has been identified as a target for some tetrahydroquinoline derivatives in the context of prostate cancer. nih.gov Investigating the potential for 2-Propyl-1,2,3,4-tetrahydroquinazoline to modulate RORγ or other nuclear receptors could open new therapeutic avenues.

Inflammatory Pathways: Derivatives of the related 1,2,3,4-tetrahydroquinoline (B108954) scaffold have shown potent inhibitory effects on the NF-κB transcriptional activity, a key pathway in inflammation and cancer. nih.gov A systematic evaluation of 2-Propyl-1,2,3,4-tetrahydroquinazoline's anti-inflammatory properties and its effect on pathways like NF-κB is warranted.

Multi-Targeting Approaches: Many complex diseases, such as cancer, involve multiple signaling pathways. nih.gov Quinazoline derivatives have been designed as multi-receptor tyrosine kinase (RTK) inhibitors. nih.gov Future studies could investigate whether 2-Propyl-1,2,3,4-tetrahydroquinazoline or its analogs can simultaneously engage multiple targets, potentially leading to more effective therapies that can overcome drug resistance. nih.gov

Design of Highly Selective and Potent Analogues through Advanced SAR/QSAR Methodologies

To optimize the therapeutic potential of 2-Propyl-1,2,3,4-tetrahydroquinazoline, a systematic exploration of its structure-activity relationships (SAR) is essential. Quantitative structure-activity relationship (QSAR) studies provide mathematical models that correlate a compound's chemical structure with its biological activity, guiding the design of more effective molecules. nih.govbowen.edu.ng

Future research should focus on:

Comprehensive SAR Studies: Systematically modifying the propyl group at the 2-position and making substitutions on both the benzene (B151609) and pyrimidine (B1678525) rings of the tetrahydroquinazoline core. This will help identify key structural features required for potency and selectivity.

Development of 3D-QSAR Models: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive 3D-QSAR models. mdpi.comresearchgate.net These models generate contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications are likely to enhance or diminish activity, providing a roadmap for rational analogue design. mdpi.comresearchgate.net

Integration of Experimental and Computational Data: A feedback loop between synthetic chemistry, biological testing, and QSAR modeling will accelerate the discovery of lead compounds. QSAR models can prioritize which novel compounds to synthesize, making the drug discovery process more efficient. nih.gov

| QSAR Parameter | Description | Implication for Analogue Design |

| Electronic Descriptors | Describe the electronic properties of the molecule (e.g., partial charges, dipole moment). | Optimizing interactions with polar residues in a target's binding site. |

| Steric Descriptors | Relate to the size and shape of the molecule (e.g., molecular volume, surface area). nih.gov | Ensuring a good fit within the target's binding pocket and avoiding steric clashes. |

| Hydrophobic Descriptors | Quantify the molecule's hydrophobicity (e.g., LogP). bowen.edu.ng | Modulating solubility, cell membrane permeability, and hydrophobic interactions with the target. |

| Topological Descriptors | Describe the connectivity of atoms within the molecule. | Identifying structural patterns associated with higher biological activity. |

Application of Advanced Computational Methods for Rational Drug Design and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry. springernature.com For 2-Propyl-1,2,3,4-tetrahydroquinazoline, these methods can provide deep insights into its interactions with biological targets and guide the optimization of its properties.

Key computational approaches to be applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies can elucidate the binding mode of 2-Propyl-1,2,3,4-tetrahydroquinazoline within a target's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts that are crucial for its activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific target. A pharmacophore model derived from 2-Propyl-1,2,3,4-tetrahydroquinazoline could be used to screen virtual libraries for new compounds with similar activity profiles. springernature.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues early in the design phase can help to eliminate candidates with poor pharmacokinetic profiles, saving time and resources. mdpi.com

Potential for Combination Therapies and Repurposing Strategies

The future clinical application of 2-Propyl-1,2,3,4-tetrahydroquinazoline may involve its use in combination with other therapeutic agents or its repurposing for new indications.

Combination Therapies: For complex diseases like cancer, combination therapy is often more effective than monotherapy. taylorandfrancis.com This approach can lead to synergistic effects, lower required doses, and overcome drug resistance. taylorandfrancis.comnih.gov Future studies should investigate the efficacy of 2-Propyl-1,2,3,4-tetrahydroquinazoline in combination with existing chemotherapeutic agents or other targeted therapies. nih.gov For instance, combining a cytostatic agent that inhibits tumor growth with a cytotoxic agent could provide a powerful dual-pronged attack. nih.gov

Drug Repurposing: Investigating 2-Propyl-1,2,3,4-tetrahydroquinazoline against a wide range of biological targets could identify unexpected activities. This strategy, known as drug repurposing, can significantly shorten the drug development timeline as the safety profile of the compound may already be partially established. Screening the compound against panels of kinases, G-protein coupled receptors (GPCRs), or ion channels could reveal novel therapeutic opportunities.

Addressing Existing Research Gaps in Pharmacological Characterization

While initial studies may highlight a primary activity, a comprehensive pharmacological profile is necessary for any compound advancing toward clinical development. Significant gaps likely exist in the understanding of 2-Propyl-1,2,3,4-tetrahydroquinazoline.

Future research must systematically address:

Selectivity Profiling: A thorough investigation of the compound's selectivity is crucial. This involves screening it against a broad panel of related and unrelated biological targets to ensure that its therapeutic effect is not compromised by off-target activities.

In Vivo Efficacy Studies: While in vitro assays are essential for initial screening, demonstrating efficacy in relevant animal models of disease is a critical next step. These studies provide insights into the compound's performance in a complex biological system.

Pharmacokinetic Profiling: A detailed characterization of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is required. Understanding its metabolic fate, bioavailability, and clearance mechanisms is fundamental to its development as a drug.

Mechanism of Resistance: For indications like cancer or infectious diseases, it is important to investigate potential mechanisms by which target cells might develop resistance to the compound over time.

By systematically pursuing these research directions, the scientific community can fully elucidate the therapeutic potential of 2-Propyl-1,2,3,4-tetrahydroquinazoline and its derivatives, paving the way for the development of novel and effective medicines.

Q & A